(2-(Benzyloxy)-5-methoxyphenyl)methanamine
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Overview
Description
(2-(Benzyloxy)-5-methoxyphenyl)methanamine is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-methoxyphenyl)methanamine typically involves multiple steps. One common method starts with the benzylation of 2-hydroxy-5-methoxybenzaldehyde to form 2-(benzyloxy)-5-methoxybenzaldehyde. This intermediate is then subjected to reductive amination using an appropriate amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(2-(Benzyloxy)-5-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)-5-methoxybenzylamine): Similar structure but lacks the methanamine group.
(2-(Benzyloxy)-5-methoxyphenol): Similar structure but has a hydroxyl group instead of the methanamine group.
(2-(Benzyloxy)-5-methoxybenzoic acid): Similar structure but has a carboxylic acid group instead of the methanamine group.
Uniqueness
(2-(Benzyloxy)-5-methoxyphenyl)methanamine is unique due to the presence of both the benzyloxy and methoxy groups on the phenyl ring, along with the methanamine substituent. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-methoxy-2-phenylmethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-9H,10-11,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGMTUTYRFKHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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